(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816951
InChI: InChI=1S/C11H15BO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3
SMILES: B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O
Molecular Formula: C11H15BO4
Molecular Weight: 222.05 g/mol

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13816951

Molecular Formula: C11H15BO4

Molecular Weight: 222.05 g/mol

* For research use only. Not for human or veterinary use.

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid -

Specification

Molecular Formula C11H15BO4
Molecular Weight 222.05 g/mol
IUPAC Name [4-(1-methoxy-2-methyl-1-oxopropan-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C11H15BO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3
Standard InChI Key LMKOTUUORJDUIP-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid belongs to the arylboronic acid family, featuring a phenyl ring with two distinct functional groups:

  • A boronic acid group (-B(OH)₂) at the 4-position, enabling participation in cross-coupling reactions.

  • A 1-methoxy-2-methyl-1-oxopropan-2-yl group at the 1-position, contributing steric bulk and electronic modulation.

The molecular formula is C₁₁H₁₅BO₄, with a molecular weight of 222.05 g/mol . The SMILES representation, O=C(OC)C(C)(C)C1=CC=C(B(O)O)C=C1, highlights the ketone, methoxy, and boronic acid functionalities .

Computational and Experimental Properties

Key physicochemical properties include:

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area66.8 Ų
Storage ConditionsInert atmosphere, 2–8°C

The compound’s logP (octanol-water partition coefficient) is influenced by the methoxy group, enhancing solubility in polar organic solvents.

Synthesis and Reactivity

Reactivity in Cross-Coupling Reactions

As a boronic acid, the compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides under palladium catalysis . For example:
Ar-B(OH)2+Ar’-XPd, baseAr-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd, base}} \text{Ar-Ar'}
The electron-withdrawing ketone group may moderate the boronic acid’s reactivity, requiring optimized conditions (e.g., stronger bases like K₂CO₃) .

Applications in Organic Synthesis

Building Block for Biaryl Scaffolds

The para-substituted boronic acid group enables the synthesis of symmetrical and unsymmetrical biaryl structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, coupling with bromobenzene derivatives could yield diarylketones with potential biological activity .

Functional Group Compatibility

The methoxy and ketone groups tolerate common coupling conditions, allowing post-functionalization. This versatility is critical for constructing complex molecules like kinase inhibitors or fluorescent dyes.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.

  • Drug Discovery: High-throughput screening against oncology and infectious disease targets.

  • Smart Materials: Incorporating the compound into stimuli-responsive hydrogels or sensors.

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